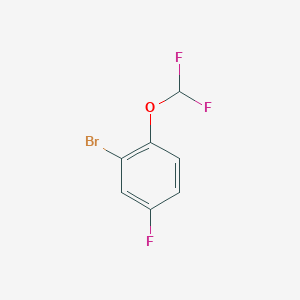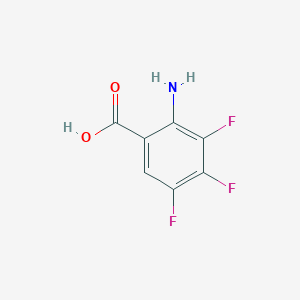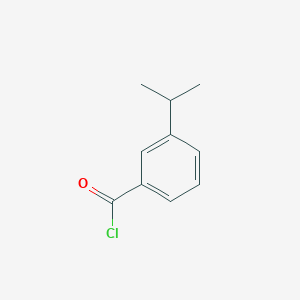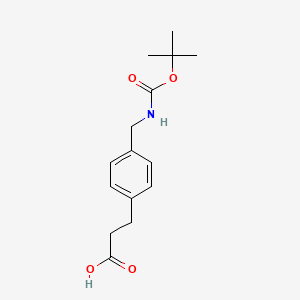
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" is a brominated organic molecule that features a 1,3-oxazole ring, a structure known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related structures with bromobenzyl groups and heterocyclic rings such as oxazoles, triazoles, and benzoxazoles are discussed, indicating the significance of such moieties in chemical synthesis and potential biological applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents involves good yields and is characterized spectroscopically . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, is synthesized from p-toluidine through a series of reactions including chloral hydrate treatment, sulfuric acid treatment, and bromination . These methods suggest that the synthesis of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" would likely involve bromination steps and the construction of the oxazole ring, possibly through cyclization reactions.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of brominated compounds. For example, the crystal structure of a benzodiazepinooxazole derivative was determined using the three-dimensional Patterson method . The molecular structure of related compounds is often compared using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques would be applicable to analyze the molecular structure of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" to understand its geometry, electronic structure, and potential interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds can be diverse. For instance, bromine → lithium exchange reactions of dibromo-triazoles have been studied, showing the potential for further functionalization . The presence of a bromobenzyl group in a molecule often allows for subsequent transformations, such as the synthesis of triazol derivatives from oxadiazoles . These studies indicate that the bromobenzyl group in "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" could undergo similar reactions, enabling the synthesis of a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be explored through various spectroscopic and computational methods. For example, FT-IR spectroscopy and quantum mechanical studies provide insights into the vibrational frequencies and electronic properties of such compounds . Theoretical calculations can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These methods would be relevant to characterize the physical and chemical properties of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole", including its reactivity, stability, and potential applications in materials science or as a pharmaceutical intermediate.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLAXXIIDYLNAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














